Eprinomectin is a novel avermectin, a class of compounds known for their potent antiparasitic activity. It has been developed for topical use in cattle, including lactating dairy cows, due to its broad-spectrum efficacy against a variety of endo- and ectoparasites and favorable pharmacokinetic properties, such as low milk partitioning23. This comprehensive analysis will delve into the mechanism of action of eprinomectin and its applications in various fields, supported by data from several research studies.
While the specific details of eprinomectin B1a synthesis are not extensively discussed in the provided literature, it is understood to be a semi-synthetic process involving the modification of avermectin B1. [] One study describes the extraction of residual avermectin B1a from the primary crystallization mother liquor of avermectin B1a, suggesting a multi-step purification process to obtain high-purity eprinomectin B1a. []
Eprinomectin B1a has been characterized using various analytical techniques, including elemental analysis, 13C nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [] These techniques provide detailed insights into the molecular structure and confirm the identity of the eprinomectin B1a component.
Eprinomectin, like other avermectins, acts by binding to glutamate-gated chloride channels, which are invertebrate-specific ion channels. Upon binding, these channels open, leading to an influx of chloride ions, hyperpolarization of the nerve or muscle cell, and subsequent paralysis and death of the parasite2. This mechanism is highly effective against a broad range of nematode parasites and certain ectoparasites. The efficacy of eprinomectin has been demonstrated in cattle against various stages of parasites, including both immature and adult nematodes, with high efficacy rates often exceeding 99%25.
Eprinomectin B1a's physicochemical properties have been investigated in several studies. It demonstrates high binding affinity to soil particles, indicating low mobility in the environment. [] This immobility has implications for its persistence and potential environmental impact. Additionally, its stability in various solvent systems and under different storage conditions has been assessed, highlighting its suitability for formulation into various delivery systems like pour-on solutions and oral liquids. [, , ]
Eprinomectin has been shown to possess potent anthelmintic properties. Studies have demonstrated its effectiveness against a wide spectrum of adult and immature stages of gastrointestinal and pulmonary nematodes in cattle. For instance, eprinomectin administered topically at different dosages achieved high efficacy against parasites such as Haemonchus placei, Ostertagia ostertagi, and Dictyocaulus viviparus25. The drug's ability to achieve >99% removal of adult and immature stages of each species at certain dosages highlights its potential as a reliable treatment option for controlling nematode infections in cattle.
In addition to its anthelmintic capabilities, eprinomectin has been evaluated for its insecticidal and miticidal activities. It has been found effective against ectoparasites such as the sucking louse Linognathus vituli, the horn fly Haematobia irritans, and the mange mite Chorioptes bovis. Complete elimination of lice and high efficacy against horn flies and mange mites were observed at various dosages, indicating that eprinomectin can be a valuable tool in managing ectoparasite infestations in cattle2.
The selection of eprinomectin for use in lactating dairy cattle was influenced by its pharmacokinetic profile, particularly its low milk to plasma ratio. This characteristic minimizes the risk of drug residues in milk, making it suitable for use in dairy animals. The safety of eprinomectin has been confirmed in trials, with no adverse reactions observed in treated animals3.
Mechanism of Resistance: Investigating the mechanisms of resistance development to eprinomectin B1a in parasites is crucial for prolonging its efficacy and developing sustainable parasite control strategies. []
Environmental Fate: Further studies are needed to fully elucidate the environmental fate and impact of eprinomectin B1a, particularly its degradation pathways and potential effects on non-target organisms. []
Novel Formulations: Exploring novel formulations and delivery systems for eprinomectin B1a could lead to improved efficacy, reduced dosage requirements, and minimized environmental impact. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: